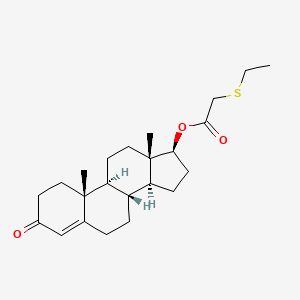
Sodium ATP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium adenosine triphosphate, commonly known as sodium ATP, is a nucleotide that plays a crucial role in cellular energy transfer. It is composed of adenosine, a ribose sugar, and three phosphate groups. This compound is essential for various biological processes, including muscle contraction, nerve impulse propagation, and chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions: Sodium ATP can be synthesized through enzymatic reactions involving adenosine diphosphate (ADP) and inorganic phosphate. The process typically requires the presence of enzymes such as ATP synthase, which catalyzes the phosphorylation of ADP to ATP.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce ATP. The ATP is then extracted and purified using ion exchange chromatography and other purification techniques .
化学反応の分析
Types of Reactions: Sodium ATP undergoes various chemical reactions, including hydrolysis, phosphorylation, and complexation with metal ions.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed to adenosine diphosphate (ADP) and inorganic phosphate in the presence of water and enzymes like ATPase.
Phosphorylation: this compound can donate a phosphate group to other molecules, a process catalyzed by kinases.
Complexation: this compound forms complexes with metal ions such as magnesium and calcium, which are essential for its biological activity
Major Products:
Hydrolysis: Adenosine diphosphate (ADP) and inorganic phosphate.
Phosphorylation: Various phosphorylated compounds, depending on the substrate.
科学的研究の応用
Sodium ATP is widely used in scientific research due to its role in energy transfer and signal transduction. Some key applications include:
Biochemistry: this compound is used to study enzyme kinetics and energy metabolism.
Cell Biology: It is essential for cell culture studies, particularly in understanding cellular respiration and energy production.
Medicine: this compound is used in treatments for conditions like cardiac arrest and muscle weakness. It is also studied for its potential in drug delivery systems.
Industry: this compound is used in bioluminescence assays to measure cellular ATP levels, which are indicators of cell viability and metabolic activity
作用機序
Sodium ATP exerts its effects by hydrolyzing to ADP and inorganic phosphate, releasing energy that is used to drive various cellular processes. The primary molecular target of this compound is the sodium-potassium pump (Na+/K±ATPase), which maintains the electrochemical gradient across cell membranes. This pump transports three sodium ions out of the cell and two potassium ions into the cell for each ATP molecule hydrolyzed .
類似化合物との比較
Adenosine Diphosphate (ADP): A nucleotide that can be phosphorylated to form ATP.
Adenosine Monophosphate (AMP): A nucleotide that can be converted to ADP and then to ATP.
Guanosine Triphosphate (GTP): Another high-energy nucleotide involved in protein synthesis and signal transduction
Sodium ATP’s unique ability to act as a universal energy currency in cells makes it indispensable for life.
特性
CAS番号 |
15237-44-2 |
|---|---|
分子式 |
C10H15N5NaO13P3 |
分子量 |
529.16 g/mol |
IUPAC名 |
sodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |
InChIキー |
RMJPDRUNCDRUQC-MCDZGGTQSA-M |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+] |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;(2-chlorophenyl)methyl-[9-[(2-chlorophenyl)methylazaniumyl]nonyl]azanium](/img/structure/B15342693.png)
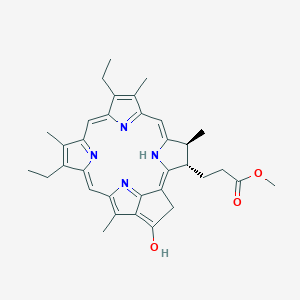
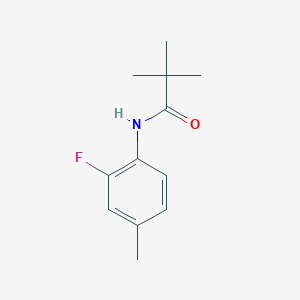
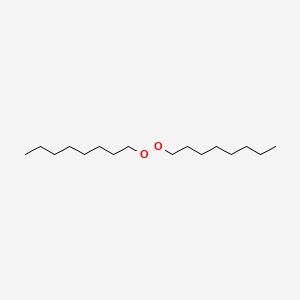
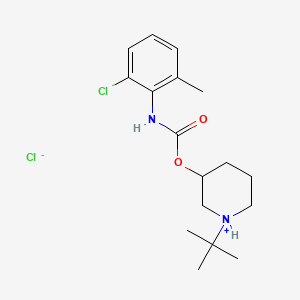
![N-(4-chloro-o-tolyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide](/img/structure/B15342720.png)
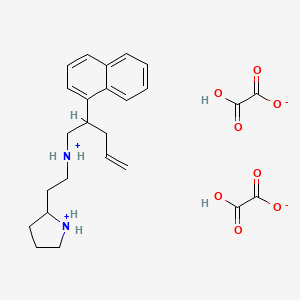

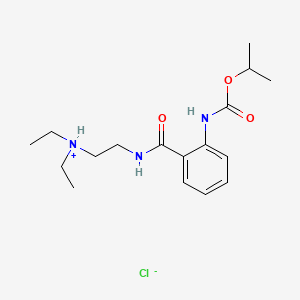

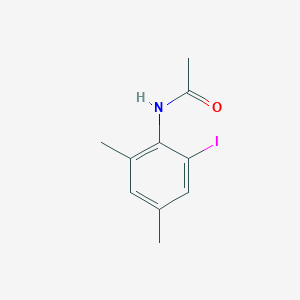
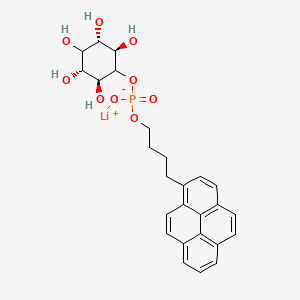
![2-[3-(3-Methylpiperidin-1-yl)propyl]guanidine;sulfuric acid](/img/structure/B15342761.png)
